molecular formula C29H30N4O2S B267188 N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

Numéro de catalogue B267188
Poids moléculaire: 498.6 g/mol
Clé InChI: DDVXXAUEBHJXLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and plays an important role in regulating various physiological functions, including cardiovascular, respiratory, and central nervous system activities. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemic heart disease, asthma, and Parkinson's disease.

Mécanisme D'action

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine is an endogenous ligand that binds to the A1 receptor and activates a signaling cascade that regulates various physiological functions, including cardiovascular, respiratory, and central nervous system activities. By blocking the A1 receptor, DPCPX inhibits the downstream signaling pathways that are activated by adenosine, leading to the physiological effects observed in various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPCPX are largely dependent on the specific disease state being studied. In ischemic heart disease, DPCPX reduces infarct size and improves myocardial function by blocking the adenosine A1 receptor, which plays a key role in mediating ischemic injury. In asthma, DPCPX inhibits airway hyperresponsiveness and inflammation by blocking the adenosine A1 receptor, which is upregulated in asthmatic airways. In Parkinson's disease, DPCPX improves motor function and reduces dopaminergic neuron loss by blocking the adenosine A1 receptor, which is involved in the regulation of dopamine release and uptake.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DPCPX in lab experiments is its high selectivity and potency for the adenosine A1 receptor. This allows researchers to specifically target the A1 receptor and study its role in various disease states. However, one of the limitations of using DPCPX is its potential off-target effects on other adenosine receptor subtypes, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of DPCPX. One area of research is the development of more potent and selective A1 receptor antagonists that can be used for therapeutic applications in various disease states. Another area of research is the identification of novel signaling pathways that are activated by the adenosine A1 receptor and their potential role in disease pathogenesis. Additionally, the use of DPCPX in combination with other therapeutic agents may provide synergistic effects and improve treatment outcomes in various disease states.

Méthodes De Synthèse

The synthesis of DPCPX involves a series of chemical reactions that start with the condensation of 1,3-diphenyl-2-propanone with piperazine in the presence of acetic anhydride to form 4-(diphenylmethyl)piperazine. The resulting compound is then reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to form 4-(diphenylmethyl)-1-(4-nitrobenzoyl)piperazine. The nitro group is then reduced to an amino group using palladium on carbon catalyst, followed by the reaction with thiophosgene to form N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemic heart disease, asthma, and Parkinson's disease. In ischemic heart disease, DPCPX has been shown to reduce infarct size and improve myocardial function by blocking the adenosine A1 receptor, which plays a key role in mediating ischemic injury. In asthma, DPCPX has been shown to inhibit airway hyperresponsiveness and inflammation by blocking the adenosine A1 receptor, which is upregulated in asthmatic airways. In Parkinson's disease, DPCPX has been shown to improve motor function and reduce dopaminergic neuron loss by blocking the adenosine A1 receptor, which is involved in the regulation of dopamine release and uptake.

Propriétés

Nom du produit

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

Formule moléculaire

C29H30N4O2S

Poids moléculaire

498.6 g/mol

Nom IUPAC

N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C29H30N4O2S/c34-27(23-15-16-23)31-29(36)30-25-14-8-7-13-24(25)28(35)33-19-17-32(18-20-33)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26H,15-20H2,(H2,30,31,34,36)

Clé InChI

DDVXXAUEBHJXLF-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

SMILES canonique

C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.